molecular formula C13H23ClN2O2 B12984724 2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide CAS No. 900641-08-9

2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide

Cat. No.: B12984724
CAS No.: 900641-08-9
M. Wt: 274.79 g/mol
InChI Key: YNVFIGUMOWUAJM-UHFFFAOYSA-N
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Description

2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide is a chemical compound with the molecular formula C13H23ClN2O2 It is known for its unique structure, which includes a morpholine ring attached to a cyclohexyl group, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide typically involves the reaction of 2-chloroacetamide with a morpholinocyclohexyl derivative. One common method is the reaction of 2-chloroacetamide with formaldehyde and morpholine in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of thionyl chloride (SOCl2) as a reagent has been reported to efficiently promote the deacylation of N-arylacetamides and 2-chloro-N-arylacetamides under anhydrous conditions . This method offers advantages such as inexpensive reagents, satisfactory selectivity, excellent yields, short reaction time, and convenient workup.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis to form corresponding acids and amines.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in aqueous or alcoholic media.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products Formed

The major products formed from these reactions include various substituted acetamides, acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide is unique due to its morpholinocyclohexyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other chloroacetamide derivatives and contributes to its specific applications and effects .

Properties

CAS No.

900641-08-9

Molecular Formula

C13H23ClN2O2

Molecular Weight

274.79 g/mol

IUPAC Name

2-chloro-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide

InChI

InChI=1S/C13H23ClN2O2/c14-10-12(17)15-11-13(4-2-1-3-5-13)16-6-8-18-9-7-16/h1-11H2,(H,15,17)

InChI Key

YNVFIGUMOWUAJM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC(=O)CCl)N2CCOCC2

Origin of Product

United States

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